trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol
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Overview
Description
trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol: is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . It is characterized by the presence of a pyrazole ring attached to a cyclohexanol structure, with an amino group at the 4-position of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 4-amino-1H-pyrazole with a cyclohexanone derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: : Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the amino group to other functional groups.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: : In chemistry, trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: : The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It may be used in the development of new drugs targeting specific biological pathways .
Medicine: : In medicine, this compound is explored for its therapeutic potential in treating various diseases. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties .
Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may be employed in the formulation of coatings, adhesives, and other products requiring specific chemical properties .
Mechanism of Action
The mechanism of action of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
cis-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement of atoms.
4-amino-1H-pyrazole: A simpler compound lacking the cyclohexanol moiety.
4-amino-1-methylpyrazole: A derivative with a methyl group instead of the cyclohexanol structure.
Uniqueness: : trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-aminopyrazol-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8-9,13H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVCKDZPLPWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=C(C=N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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